Magurlit (CAS 78090-19-4) is a highly specific, multi-component stoichiometric complex comprising magnesium citrate, potassium citrate, sodium citrate, and pyridoxine hydrochloride (Vitamin B6) [1]. With a molecular weight of 1176.6 g/mol and the formula C32H36ClK3MgNNa3O31, it presents as a highly water-soluble crystalline powder [1]. In procurement and formulation contexts, Magurlit is prioritized over generic citrate salts because it functions as an advanced, multi-pathway alkalinizing agent and crystallization inhibitor. It is primarily sourced by pharmaceutical and nutraceutical manufacturers to develop broad-spectrum urological therapeutics, where precise urine pH control and simultaneous metabolic oxalate reduction are required [2].
Substituting Magurlit with simple potassium citrate (e.g., Urocit-K) or basic sodium bicarbonate fails because single-salt alkalinizers only adjust pH and do not address calcium oxalate nucleation or endogenous oxalate metabolism [1]. Furthermore, attempting to physically dry-mix individual magnesium, potassium, and sodium citrates with vitamin B6 often results in variable dissolution rates, hygroscopic instability, and inconsistent pH buffering. Magurlit’s specific co-crystallized formulation ensures uniform delivery, rapid and predictable achievement of the target litholytic pH (6.5–7.0), and a balanced distribution of the alkali load, preventing the toxic electrolyte spikes associated with single-cation high-dose therapies [2].
Compared to standard citrate mixtures like the Eisenberg solution, Magurlit demonstrates a unique capacity to dissolve mixed calculi. While standard citrates fail when calcium oxalate is present in significant amounts, Magurlit successfully dissolves urate stones containing up to 15-20% calcium oxalate due to the synergistic inhibitory effects of its magnesium and pyridoxine components [1].
| Evidence Dimension | Maximum treatable calcium oxalate fraction in mixed stones |
| Target Compound Data | Effective dissolution up to 15-20% calcium oxalate content |
| Comparator Or Baseline | Standard citrate combinations (Eisenberg solution) fail at these concentrations |
| Quantified Difference | Magurlit maintains litholytic efficacy in mixed stones where baseline citrates fail. |
| Conditions | In vivo litholytic therapy for mixed urate/oxalate calculi. |
Formulators targeting broad-spectrum urological treatments must select Magurlit to ensure efficacy in patients with mixed-stone profiles, avoiding the treatment failures common with generic citrates.
In comparative evaluations of litholytic agents, Magurlit in its stoichiometric granulate form achieves the critical therapeutic pH window (6.5–7.0) significantly faster than traditional liquid citrate mixtures such as the Eisenberg solution [1]. The specific co-formulation ensures rapid, uniform dissolution and predictable buffering capacity, eliminating the prolonged dose-titration periods required by older formulations [1].
| Evidence Dimension | Time to reach target litholytic pH levels |
| Target Compound Data | Accelerated, stable pH attainment |
| Comparator Or Baseline | Eisenberg solution (prolonged and variable pH adjustment) |
| Quantified Difference | Shorter titration time required for Magurlit to stabilize urine pH. |
| Conditions | Oral administration of standardized doses for urine alkalinization. |
Procurement for acute litholytic applications requires a compound that provides rapid, reliable buffering without prolonged dose-titration periods.
Unlike pure potassium citrate, which only addresses pH and citrate excretion, Magurlit actively modulates oxalate levels. The incorporated pyridoxine HCl reduces endogenous hepatic oxalate synthesis, while the magnesium citrate component competitively binds urinary oxalate [1]. This dual mechanism prevents the secondary precipitation of calcium oxalate during aggressive alkalinization, a common risk when using single-salt therapies [1].
| Evidence Dimension | Mechanism of oxalate reduction |
| Target Compound Data | Dual-pathway (metabolic reduction + competitive binding) |
| Comparator Or Baseline | Potassium citrate monotherapy (pH adjustment only) |
| Quantified Difference | Provides comprehensive calcium oxalate prophylaxis absent in single-salt therapies. |
| Conditions | Systemic metabolism and renal excretion pathways. |
Buyers developing comprehensive nephrolithiasis prophylactics should prioritize Magurlit to address both uric acid and calcium oxalate risk factors simultaneously.
High-dose alkalinization with pure potassium citrate carries a risk of hyperkalemia, while sodium bicarbonate risks hypernatremia. Magurlit's specific molecular structure (C32H36ClK3MgNNa3O31) distributes the alkali load across three potassium, three sodium, and one magnesium ion per complex [1]. This stoichiometric balance allows for higher total citrate dosing with a minimized risk of single-cation toxicity compared to pure potassium citrate [1].
| Evidence Dimension | Cation distribution per citrate equivalent |
| Target Compound Data | 3 K+ : 3 Na+ : 1 Mg2+ ratio |
| Comparator Or Baseline | Pure Potassium Citrate (100% K+ load) |
| Quantified Difference | Significantly reduced potassium load per mole of citrate delivered. |
| Conditions | High-dose oral alkalinization therapy. |
For pharmaceutical formulations requiring high-volume buffering, Magurlit offers a superior safety profile, reducing the need for strict electrolyte monitoring.
Magurlit is the optimal active pharmaceutical ingredient (API) for manufacturing oral granulates or effervescent tablets aimed at dissolving mixed uric acid and calcium oxalate stones. Its ability to maintain efficacy even when stones contain up to 20% calcium oxalate makes it superior to standard potassium citrate in broad-spectrum urological formulations [1].
In the development of daily therapeutics for patients with high uric acid and oxalate levels, Magurlit provides a unique advantage. The integrated pyridoxine component manages metabolic oxalate production, allowing formulators to create a single-dose prophylactic that addresses both hyperuricosuria and hyperoxaluria simultaneously [2].
Magurlit is highly suitable for specialized dietary beverages or medical foods where rapid, stable alkalinization is required. Its balanced distribution of potassium, sodium, and magnesium prevents the gastrointestinal distress and single-electrolyte overload (e.g., hyperkalemia) typically associated with high doses of generic citrate salts [3].